Cofrogliptin vs. Omarigliptin (MK3102): Superior Efficacy in a Diabetic Mouse Model
In a head-to-head comparison using an ob/ob mouse model of type 2 diabetes, cofrogliptin demonstrated superior anti-diabetic effects compared to the once-weekly DPP-4 inhibitor omarigliptin (MK3102) . The study directly assessed the chronic therapeutic efficacy of both compounds in this standard disease model.
| Evidence Dimension | Anti-diabetic efficacy in a chronic disease model |
|---|---|
| Target Compound Data | Superior anti-diabetic effects |
| Comparator Or Baseline | Omarigliptin (MK3102) |
| Quantified Difference | Superior (as stated in the study conclusion, based on chronic dosing efficacy assessment) |
| Conditions | Chronic therapeutic efficacy assessment in ob/ob mice with intermittent dosing to simulate prolonged diabetes management |
Why This Matters
For preclinical research or development, this direct comparison provides quantitative evidence of cofrogliptin's superior efficacy over a key comparator in a relevant animal model, justifying its selection for advanced studies.
- [1] Gou X, Dou C, Tang P, Zheng X, Zhang C, Wang J, Meng Q, Wang J. Preclinical pharmacological profiles of cofrogliptin, a novel and bi-weekly DPP-4 inhibitor. Frontiers in Pharmacology. 2026;16:1702101. doi:10.3389/fphar.2025.1702101 View Source
